双-PEG2-endo-BCN

描述

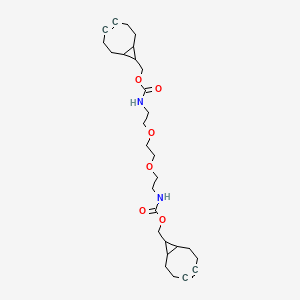

bis-PEG2-endo-BCN is a PEG derivative containing two BCN groups. The BCN group can react with azide-tagged biomolecules. PEG Linkers and PEG derivatives may be useful in the development of antibody drug conjugates and drug delivery methods.

科学研究应用

化学性质

“双-PEG2-endo-BCN” 是一种含有两个 BCN 基团的 PEG 衍生物 {svg_1}. 其分子量为 500.64 {svg_2},密度为 1.2g/cm3 {svg_3}. 该化合物通常储存在 -20°C 并避光保存 {svg_4}.

合成和供应

该化合物可从各种化学供应商处购买 {svg_5} {svg_6}. 其通常以 50mg 至 250mg 的量出售 {svg_7}.

点击化学中的应用

“this compound” 用于点击化学,这是一种化学反应类型,旨在通过将小单元结合在一起快速可靠地生成物质 {svg_8}. 该化合物中的 BCN 基团可以与叠氮化物标记的生物分子反应 {svg_9}.

作为交联剂的应用

“this compound” 可在生物偶联中充当交联剂,生物偶联是一个将两种或多种生物分子连接在一起的过程 {svg_10}. 该化合物包含一个 NHS 酯基,可用于标记蛋白质、胺修饰的寡核苷酸和其他含胺分子的伯胺 (-NH2) {svg_11}.

药物递送中的应用

“this compound” 中的亲水性 PEG 间隔基增加了其在水性介质中的溶解度 {svg_12}. 该特性使其在药物递送中很有用,因为它可以帮助改善治疗剂的溶解度和稳定性 {svg_13}.

生物成像中的应用

“this compound” 可用于生物成像应用。 该化合物可用于用荧光标签标记生物分子,使它们可以在显微镜下可视化 {svg_14}.

材料科学中的应用

“this compound” 也可在材料科学中找到应用。 该化合物可用于合成具有可调性能的聚合物和水凝胶 {svg_15}.

未来研究方向

鉴于其多功能的反应性和生物相容性,“this compound” 未来可能会有更多应用。 潜在的兴趣领域可能包括组织工程、纳米技术以及新型治疗策略的开发 {svg_16}.

作用机制

Target of Action

Bis-PEG2-endo-BCN, also known as 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antigens on the surface of cells that the antibodies in the ADCs are designed to bind to .

Mode of Action

The compound contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, allows for the efficient and selective formation of a stable triazole linkage . This enables the attachment of the drug to the antibody in the ADC, allowing the drug to be specifically delivered to cells expressing the target antigen .

Biochemical Pathways

The exact biochemical pathways affected by Bis-PEG2-endo-BCN would depend on the specific drug being delivered by the ADC. Once the ADC binds to the target antigen on the cell surface, it is typically internalized into the cell where the drug can exert its effects .

Pharmacokinetics

The pharmacokinetics of Bis-PEG2-endo-BCN would largely be determined by the properties of the ADC it is part of. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC would depend on factors such as the properties of the antibody and the drug, as well as the linker connecting them . The hydrophilic PEG spacer in Bis-PEG2-endo-BCN increases solubility in aqueous media , which could potentially enhance the bioavailability of the ADC.

Result of Action

The molecular and cellular effects of Bis-PEG2-endo-BCN are primarily related to its role in facilitating the delivery of drugs to target cells via ADCs . The specific effects would therefore depend on the action of the drug being delivered. For example, if the drug is a cytotoxic agent, the result could be the death of the target cells .

Action Environment

The action of Bis-PEG2-endo-BCN and the ADCs it is part of can be influenced by various environmental factors. For example, the presence of the target antigen on the cell surface is necessary for the ADC to bind and be internalized . Additionally, factors such as pH and the presence of reducing agents can potentially influence the stability and efficacy of the ADC .

生化分析

Biochemical Properties

Bis-PEG2-endo-BCN: plays a crucial role in biochemical reactions due to its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is bioorthogonal, meaning it can occur in the presence of various biomolecules without interfering with their natural functions. The BCN groups in bis-PEG2-endo-BCN react specifically with azide-tagged biomolecules, forming stable triazole linkages . This property is particularly useful for labeling and tracking biomolecules in complex biological systems.

Cellular Effects

Bis-PEG2-endo-BCN: influences various cellular processes by facilitating the labeling and tracking of biomolecules. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by tagging specific proteins or nucleic acids with azide groups. The resulting labeled biomolecules can then be tracked within the cell, providing valuable insights into their functions and interactions .

Molecular Mechanism

At the molecular level, bis-PEG2-endo-BCN exerts its effects through the SPAAC reaction. The BCN groups in the compound react with azide-tagged biomolecules, forming stable triazole linkages. This reaction is highly specific and does not require a catalyst, making it suitable for use in living cells. The resulting triazole linkages are stable and do not interfere with the natural functions of the labeled biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis-PEG2-endo-BCN can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that bis-PEG2-endo-BCN can maintain its labeling efficiency for extended periods, making it suitable for long-term experiments .

Dosage Effects in Animal Models

The effects of bis-PEG2-endo-BCN in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, it may cause toxicity or other adverse effects. It is important to carefully optimize the dosage to achieve the desired labeling efficiency without causing harm to the animal subjects .

Metabolic Pathways

Bis-PEG2-endo-BCN: is involved in metabolic pathways related to its labeling and tracking functions. The compound interacts with enzymes and cofactors that facilitate the SPAAC reaction, leading to the formation of stable triazole linkages. These interactions do not significantly alter the natural metabolic flux or metabolite levels in the cell, making bis-PEG2-endo-BCN a suitable tool for metabolic studies .

Transport and Distribution

Within cells and tissues, bis-PEG2-endo-BCN is transported and distributed based on its interactions with specific transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its distribution in aqueous environments. This property allows bis-PEG2-endo-BCN to reach various cellular compartments and tissues, making it effective for labeling and tracking biomolecules in different biological contexts .

Subcellular Localization

The subcellular localization of bis-PEG2-endo-BCN is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, depending on the nature of the biomolecules it interacts with. This targeted localization enhances the efficiency of labeling and tracking, providing detailed insights into the functions and interactions of specific biomolecules .

属性

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHVKOYJUQOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)

![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B606092.png)

![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)